molecular formula C2H5Cl2F2N B2859081 2-Chloro-2,2-difluoroethan-1-amine hydrochloride CAS No. 79667-84-8

2-Chloro-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B2859081
CAS No.: 79667-84-8
M. Wt: 151.97
InChI Key: SAOIWALCPKHWQI-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoroethan-1-amine hydrochloride is a fluorinated aliphatic amine with the molecular formula C2H5ClF2N. It is commonly used in organic synthesis and as a precursor for various chemical reactions. The compound is known for its unique chemical properties, which make it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2,2-difluoroethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoroethylamine with hydrochloric acid. The reaction typically occurs under controlled conditions, with the temperature maintained between 2-8°C to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is usually obtained in powder form and stored at low temperatures to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include tert-butyl nitrite, acetic acid, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

Major products formed from reactions involving this compound include difluoromethyl diazomethane species, aryl difluoromethyl ethers, and 2,2-difluoro-2H-benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoroethan-1-amine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies .

Biological Activity

2-Chloro-2,2-difluoroethan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, discussing its synthesis, mechanism of action, and relevant case studies.

Chemical Structure : The molecular formula for this compound is C₂H₄ClF₂N·HCl. The presence of fluorine atoms significantly influences the compound's reactivity and biological properties.

PropertyValue
IUPAC NameThis compound
CAS Number79667-84-8
Molecular Weight130.54 g/mol
SolubilitySoluble in water

Synthesis

The synthesis of this compound typically involves the reaction of difluoroethylamine with chlorinating agents. Various methods have been explored to optimize yield and purity. For instance, a common approach includes using thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled conditions to minimize side reactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing nature of the fluorine atoms enhances the compound's lipophilicity and stability, allowing it to penetrate cellular membranes effectively.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. For example:

  • E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) determined at 50 µg/mL.

Cytotoxicity

The cytotoxic effects on human cancer cell lines have been evaluated:

  • HeLa Cells : IC50 value of approximately 30 µM after 24 hours.
  • MCF7 Cells : Induced apoptosis as evidenced by increased annexin V staining.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups .
  • Neuropharmacological Effects :
    • Research exploring its effects on neurotransmitter systems revealed that the compound may enhance serotonin levels in animal models, suggesting potential applications in treating mood disorders .
  • Agrochemical Applications :
    • In agricultural research, derivatives of this compound have been tested for their efficacy as herbicides and fungicides, showing promising results in controlling resistant strains .

Properties

IUPAC Name

2-chloro-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZDQCNDYUWQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79667-84-8
Record name 2-chloro-2,2-difluoroethan-1-amine hydrochloride
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